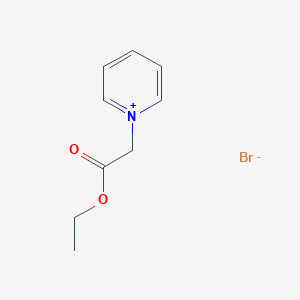

1-(2-エトキシ-2-オキソエチル)ピリジン-1-イウム ブロミド

概要

説明

The compound "1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, related compounds with similar structural features have been studied. For instance, the synthesis and characterization of 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides have been reported, which are pyridinium salts with different substituents . Additionally, the molecular structure of N-(2-hydroxyethyl)pyridinium bromide has been established, showing a twisted pyridinium ring and specific torsion angles, which could be relevant when considering the structural aspects of the compound .

Synthesis Analysis

The synthesis of related pyridinium compounds involves the reaction of substituted pyridines with various reagents. For example, 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides were synthesized from their respective pyridine derivatives and characterized using techniques such as FT-NMR and FT-IR . Although the exact synthesis of "1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide" is not detailed, similar methodologies could potentially be applied, considering the reactivity of the pyridine ring and the ethoxy-oxoethyl side chain.

Molecular Structure Analysis

The molecular structure of pyridinium compounds can be complex, with various torsion angles and intermolecular interactions. For instance, N-(2-hydroxyethyl)pyridinium bromide exhibits a significant twist in the pyridinium ring and specific orientations of the hydroxyl group . These structural details are crucial for understanding the molecular geometry and potential reactivity of "1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide".

Chemical Reactions Analysis

Pyridinium compounds can undergo a range of chemical reactions. The study of 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, shows reactivity such as nitrosation, nitration, and bromination, which indicates the potential reactivity of the pyridine moiety in "1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide" . Additionally, the photoinitiating abilities of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives have been explored, suggesting that the compound may also have interesting photochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts can be inferred from related compounds. For example, 1-ethyl-2,6-dimethyl-4-hydroxy pyridinium halides have been shown to possess thermal stability and a specific optical transmittance window . These properties are important for practical applications and could be relevant to "1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide" when considering its potential use in various fields.

科学的研究の応用

腐食抑制

この化合物は、有機腐食抑制剤として使用できます . 有機腐食抑制剤は、金属や合金の腐食プロセスを遅らせる物質です。 これらは、しばしば酸処理中の金属構造物を保護するために産業で使用されます .

有機合成における触媒

これは、有機化合物の合成において触媒または触媒前駆体として役立ちます . 触媒は、反応のエネルギー障壁を下げることで、化学反応の速度を上げる物質です。

還元剤

この化合物は、還元剤としても作用することができます . 還元剤は、酸化還元反応において別の物質に電子を供与する物質です。

配位化学におけるリガンド

リガンドとして、それは中心金属原子に結合して配位錯体を形成することができます . これらの錯体は、化学および生化学のさまざまな分野で使用されます。

有機合成におけるビルディングブロック

この化合物は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなどのいくつかの新規有機化合物の合成において、有用なビルディングブロックまたは中間体として役立ちます .

吸着分析

この化合物は、吸着分析に使用できます . 吸着は、固体を使用して水から可溶性物質を除去するプロセスです。 このプロセスでは、有害物質の粒子が、固体構造の表面に集まることで、水から除去されます。

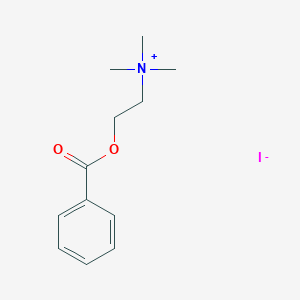

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

作用機序

Target of Action

It is often used as a catalyst, reducing agent, ligand, or precursor for catalysts in the synthesis of organic compounds .

Mode of Action

As a catalyst or reducing agent, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As a catalyst or reducing agent, it likely influences the rate and outcomes of chemical reactions .

Action Environment

The action, efficacy, and stability of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at 4°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and efficacy .

特性

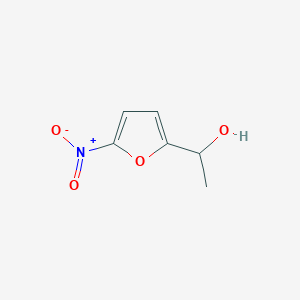

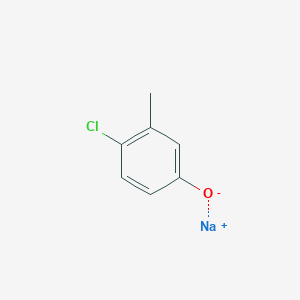

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOIFNOMWXDFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938216 | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17282-40-5 | |

| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?

A1: The reaction of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.

Q2: What structural information can be obtained about the synthesized indolizine derivatives?

A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)